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Compound of Interest

Compound Name: 6H05 trifluoroacetate

CAS No.: 2061344-88-3

Cat. No.: B3026408 Get Quote

Executive Summary & Scientific Context
6H05 is a landmark small molecule in the history of K-Ras therapeutics. Discovered by the

Shokat lab (Ostrem et al., Nature 2013), it was one of the first compounds to successfully

target the Switch-II Pocket (S-IIP) of K-Ras(G12C) via a covalent disulfide bridge to Cysteine

12.

Unlike modern clinical inhibitors (e.g., Sotorasib/AMG-510, Adagrasib/MRTX849) which are

optimized for nanomolar cellular potency, 6H05 is primarily a "tethering" fragment and

biophysical probe. It is best utilized as a positive control for covalent modification in mass

spectrometry assays or structural biology studies, rather than a potency standard in cellular

proliferation assays.

Mechanism of Action
6H05 functions as an allosteric suicide inhibitor:

Recognition: It binds reversibly to the Switch-II Pocket (S-IIP) present only in the GDP-bound

(inactive) state of K-Ras.

Reaction: The compound forms a covalent disulfide bond with the mutant Cys12 residue.
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Consequence: This locks K-Ras in the GDP-bound conformation, sterically occluding the

loading of GTP and preventing interaction with effectors like Raf.

DOT Diagram: Mechanism of Action
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Figure 1: 6H05 traps K-Ras(G12C) in the inactive GDP-bound state by covalently modifying

Cys12, preventing nucleotide exchange and downstream signaling.[1]

Recommended Concentrations & Assay Parameters
The optimal concentration of 6H05 is highly dependent on the assay type. Because it is a

fragment-like molecule with moderate affinity, concentrations are significantly higher than those

used for optimized clinical drugs.

Table 1: Concentration Guidelines by Assay Type
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Assay Platform
Recommended
Conc.

Purpose Key Readout

Intact Protein Mass

Spec
100 µM

Primary Use: Assess

covalent occupancy %

% Modification of K-

Ras Mass

X-Ray Crystallography 1 - 5 mM
Structural elucidation

(Soaking)

Electron Density at S-

IIP

Biochemical

Exchange
50 - 200 µM

Measure inhibition of

SOS-mediated

exchange

Fluorescence (MANT-

GDP)

Cellular Viability Not Recommended
Low potency in cells;

use AMG-510 instead
N/A

Critical Technical Note on Solubility
6H05 is typically supplied as a TFA salt.

MW (Free Base): ~476.12 g/mol

MW (TFA Salt): ~590.14 g/mol [2]

Stock Prep: Dissolve in DMSO to 50 mM or 100 mM.

Stability: The disulfide moiety is reactive. Avoid reducing agents (DTT, β-ME) in the storage

buffer or assay buffer before the reaction step, as they will reduce the compound and

prevent binding or scramble the disulfide.

Detailed Protocol: Intact Protein Mass Spectrometry
Assay
This is the "Gold Standard" assay for 6H05. It directly measures the formation of the covalent

adduct.

A. Reagents & Buffer Composition[3][4]
Protein: Recombinant K-Ras(G12C) (residues 1-169), GDP-loaded. Concentration: 4 µM.
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Compound: 6H05 (10 mM DMSO Stock).[3]

Reaction Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl2.[4]

CRITICAL:NO DTT or TCEP. Reducing agents will destroy the disulfide pharmacophore of

6H05.

B. Experimental Workflow
Preparation: Dilute K-Ras(G12C) protein to 4 µM in Reaction Buffer.

Dosing: Add 6H05 to a final concentration of 100 µM (25-fold molar excess).

Control: Add DMSO vehicle to a separate sample.

Incubation: Incubate at Room Temperature for 60 - 120 minutes.

Quenching (Optional but recommended): If not analyzing immediately, add Formic Acid to

0.1% final to stop the reaction and denature the protein for LC/MS.

Analysis: Inject 5-10 µL onto a C4 Reverse Phase column coupled to a TOF or Orbitrap

Mass Spectrometer.

C. Data Analysis & Interpretation
Calculate Deconvoluted Mass:

K-Ras(G12C) GDP (Control): Expected Mass ~19,500 Da (varies by construct).

K-Ras(G12C) + 6H05 (Adduct): Expected Mass = [Control Mass] + [MW of 6H05

fragment] - [2 Da (H2 loss)].

Quantification:

Success Criteria: At 100 µM, 6H05 should yield >90% modification of K-Ras(G12C) after 2

hours.

DOT Diagram: Mass Spec Workflow
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Figure 2: Step-by-step workflow for validating 6H05 binding via Intact Protein Mass

Spectrometry.

Troubleshooting & Expert Tips
The "Reducing Agent" Trap

Problem: 0% modification observed despite using fresh compound.

Cause: Presence of DTT, TCEP, or Mercaptoethanol in the protein storage buffer.
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Solution: Perform a buffer exchange (Zeba Spin Column or Dialysis) into the Non-Reducing

Reaction Buffer before adding 6H05.

Selectivity Verification
To prove the specific nature of 6H05, run a parallel control using K-Ras Wild Type (WT) or K-

Ras G12D.

K-Ras(G12C): High modification (>90%).[4][5]

K-Ras(WT): <5% modification (Non-specific background).

Note: 6H05 relies strictly on the nucleophilicity of the mutant Cysteine 12.

Why not use it for IC50 curves in cells?
While 6H05 was the first to show engagement, its cellular potency is poor (often >50-100 µM

required for effect). Modern inhibitors like AMG-510 (Sotorasib) or MRTX849 (Adagrasib) have

optimized "warheads" (acrylamides) and scaffolds that allow for nanomolar potency.

Recommendation: Use 6H05 solely as a biophysical tool compound to study the S-IIP

binding mode or as a reference for disulfide-based screening libraries.

References
Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras(G12C)

inhibitors allosterically control GTP affinity and effector interactions.[6][7] Nature, 503(7477),

548–551.[6]

Source:

Lim, S. M., Westover, K. D., Felsher, D. W., & Gray, N. S. (2014). Therapeutic targeting of

oncogenic K-Ras by a covalent catalytic site inhibitor.

Source:

Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors

inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604-608.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4274051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6179444/
https://www.medchemexpress.com/6H05.html
https://www.apexbt.com/k-ras-g12c-inhibitor-6.html
https://www.medchemexpress.com/6H05.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026408?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Source:

Canon, J., et al. (2019).[8] The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour

immunity. Nature, 575(7781), 217–223.

Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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